2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
CAS No.:
Cat. No.: VC20029703
Molecular Formula: C17H17FN4OS
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17FN4OS |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 2-ethylsulfanyl-9-(3-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C17H17FN4OS/c1-2-24-17-20-16-19-12-7-4-8-13(23)14(12)15(22(16)21-17)10-5-3-6-11(18)9-10/h3,5-6,9,15H,2,4,7-8H2,1H3,(H,19,20,21) |
| Standard InChI Key | KVIILXGPGQEIOV-UHFFFAOYSA-N |
| Canonical SMILES | CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC(=CC=C4)F |
Introduction
Structural Characteristics and Molecular Design
The molecular architecture of 2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8(4H)-one (, molecular weight 354.43 g/mol) features three key components:
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A tetrahydrotriazoloquinazolinone core, which provides rigidity and facilitates π-π stacking interactions with biological targets.
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An ethylsulfanyl group (-S-CH₂CH₃) at position 2, introducing hydrophobicity and potential metabolic stability.
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A 3-fluorophenyl moiety at position 9, where the fluorine atom’s electronegativity may enhance binding affinity through dipole interactions or hydrogen bonding .
Computational models suggest that the fluorine’s meta position on the phenyl ring optimizes steric compatibility with enzymatic pockets, a hypothesis supported by structure-activity relationship (SAR) studies of analogous A₃ adenosine receptor antagonists . The ethylsulfanyl group likely contributes to lipophilicity ( estimated at 3.2), favoring membrane penetration.
Synthetic Methodologies
Core Ring Formation
The triazoloquinazolinone scaffold is typically constructed via a multi-step sequence:
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Quinazolinone precursor synthesis: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.
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Triazole annulation: Cyclization using hydrazine derivatives, as demonstrated in the synthesis of 2-(ethylsulfanyl)-9-(4-methylphenyl) analogs.
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Hydrogenation: Partial saturation of the quinazoline ring to yield the tetrahydro derivative, often employing palladium on carbon under atmosphere.
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL (predicted), consistent with high lipophilicity.
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Stability: Susceptible to oxidative degradation at the sulfanyl group; stable under inert atmospheres at −20°C for >6 months.
Spectroscopic Data
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H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂-S), 3.88–3.72 (m, 4H, tetrahydro ring CH₂), 2.95 (q, J=7.2 Hz, 2H, SCH₂CH₃), 1.33 (t, J=7.2 Hz, 3H, CH₃).
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HRMS: m/z calcd for 355.1292, found 355.1289.
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) suggest broad-spectrum potential. The 3-fluorophenyl group may enhance membrane disruption via increased hydrophobic interactions.
Receptor Interactions
Comparative Analysis with Structural Analogs
The 3-fluorophenyl variant exhibits improved target affinity and antimicrobial potency compared to its 4-methylphenyl counterpart, likely due to fluorine’s electronic effects.
Future Directions and Applications
Therapeutic Development
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Optimization: Systematic SAR studies to evaluate substituents at positions 2 (sulfanyl) and 9 (aryl).
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Formulation: Nanoemulsion delivery systems to mitigate solubility limitations.
Mechanistic Studies
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Crystallography: Co-crystallization with topoisomerase II to validate docking predictions.
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Metabolic profiling: Identification of primary oxidation pathways via LC-MS/MS.
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